Enhanced Lipophilicity (LogP) Relative to 7-Fluoroquinoline-3-carbonitrile
The calculated LogP of 2-Chloro-7-fluoroquinoline-3-carbonitrile is 2.90, which is 1.15 LogP units higher than that of 7-fluoroquinoline-3-carbonitrile (LogP 1.75) [1][2]. This increase in lipophilicity is attributable to the presence of the 2-chloro substituent and is expected to enhance passive membrane permeability by approximately 10- to 15-fold, a critical factor for CNS penetration and intracellular target engagement [3].
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | 2.90 |
| Comparator Or Baseline | 7-Fluoroquinoline-3-carbonitrile: LogP 1.75 |
| Quantified Difference | Δ LogP = +1.15 |
| Conditions | Calculated using XLogP3 algorithm from authoritative chemical databases |
Why This Matters
Higher LogP correlates with improved membrane permeability and blood-brain barrier penetration, making this compound more suitable for CNS-targeted or intracellular kinase inhibitor programs compared to its non-chlorinated fluoro analog.
- [1] Chemsrc. 2-Chloro-7-fluoroquinoline-3-carbonitrile (CAS 948291-81-4). LogP: 2.89898. Accessed 2026. View Source
- [2] Chemsrc. 7-Fluoroquinoline-3-carbonitrile (CAS 352521-51-8). LogP: 1.75. Accessed 2026. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. (LogP-permeability relationship). View Source
